2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a chromenone moiety, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The chromenone moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The final step involves the coupling of the chromenone and thiazole intermediates through an amide bond formation, typically using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch and Pechmann reactions, as well as automated purification systems to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) for thiazole, and nucleophiles like amines or thiols for chromenone.
Major Products
Scientific Research Applications
2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the thiazole ring.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Uniqueness
2-methylpropyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to the combination of the chromenone and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C19H18N2O5S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18N2O5S/c1-10(2)9-25-18(24)16-11(3)20-19(27-16)21-17(23)15-8-13(22)12-6-4-5-7-14(12)26-15/h4-8,10H,9H2,1-3H3,(H,20,21,23) |
InChI Key |
TZRJRFPHKMHNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)OCC(C)C |
Origin of Product |
United States |
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